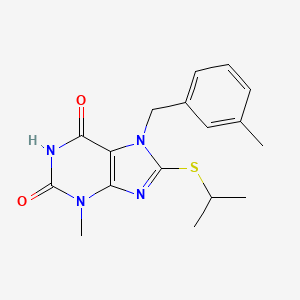
rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis is a complex organic compound featuring a piperidine ring, an amino group, and a difluorophenyl group. This compound falls under the category of stereoisomers due to its specific 3R,4S configuration. Stereoisomers are molecules that have the same molecular formula but differ in spatial arrangement, giving them unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis typically involves multi-step organic synthesis. One common route starts with the formation of the piperidine ring followed by selective substitution reactions to introduce the difluorophenyl and amino groups in the desired positions.
Formation of Piperidine Ring: This can be achieved through a reductive amination of 3,4-difluorobenzaldehyde with tert-butyl piperidine-1-carboxylate.
Introduction of Amino Group: A nitration reaction followed by reduction is used to convert a nitro group on the piperidine ring to an amino group.
Configuration Control: Chiral catalysts or reagents are employed to ensure the correct stereochemistry at the 3R,4S positions.
Industrial Production Methods: Industrial synthesis might employ similar steps but optimized for large scale, such as:
Continuous flow reactors for improved reaction efficiency and safety.
Catalysts and reagents that are cost-effective and readily available.
Purification steps like crystallization and chromatography scaled up for mass production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The difluorophenyl group can undergo hydrogenation to remove the fluorine atoms.
Substitution: The piperidine ring can undergo various substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Use of agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Reduced phenyl derivatives.
Substitution: Alkylated or acylated piperidines.
Aplicaciones Científicas De Investigación
This compound holds significance in various fields:
Chemistry: Useful in the study of stereoisomerism and synthetic methodologies.
Biology: Used to understand the interaction of small molecules with biological targets.
Medicine: Potential therapeutic applications owing to its structural features that may interact with biological receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
Molecular Targets and Pathways: The compound's mechanism of action, particularly in medicinal chemistry, involves binding to specific receptors or enzymes due to its unique 3R,4S configuration. Its difluorophenyl group can engage in halogen bonding with biological targets, while the piperidine ring enhances membrane permeability.
Comparación Con Compuestos Similares
3-amino-4-(3,4-dichlorophenyl)piperidine-1-carboxylate: Similar backbone but with chlorine atoms instead of fluorine.
3-amino-4-(3,4-dimethylphenyl)piperidine-1-carboxylate: Methyl groups instead of fluorine, affecting lipophilicity and reactivity.
Uniqueness: The presence of the difluorophenyl group distinguishes this compound due to its strong electron-withdrawing properties, enhancing its reactivity and interaction with biological molecules compared to its chlorinated or methylated analogs.
There you have it—a deep dive into the world of rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis! Hope it hits the mark. Anything else sparking your curiosity tonight?
Propiedades
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3/t11-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNLRJVAIEXBN-BXUZGUMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816040.png)

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)




![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)
![6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B2816057.png)
![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)


